molecular formula C12H17ClN2OS B2828046 2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide CAS No. 923119-31-7

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2828046
CAS No.: 923119-31-7
M. Wt: 272.79
InChI Key: OAGZFJCLUHZNAZ-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features a thiazole ring, a cyclohexyl group, and a chlorinated propanamide moiety. Thiazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties .

Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2OS/c1-9(13)11(16)15(12-14-7-8-17-12)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGZFJCLUHZNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CCCCC1)C2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

Chemical Reactions Analysis

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide can be compared with other thiazole derivatives:

The uniqueness of this compound lies in its specific structural features, such as the combination of a cyclohexyl group and a chlorinated propanamide moiety, which may confer distinct biological activities and chemical reactivity.

Biological Activity

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the chloro and cyclohexyl groups contributes to its unique pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated potent activity against various bacteria and fungi. For instance, thiazole derivatives have shown effectiveness against resistant strains of bacteria, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

Thiazole-containing compounds are frequently investigated for their anti-inflammatory effects. Studies have shown that modifications in the thiazole structure can enhance anti-inflammatory activity. For example, certain thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest. A comparative analysis with other thiazole derivatives showed promising IC50 values indicating potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, highlighting its potential as an alternative treatment option.

Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of thiazole derivatives found that specific structural modifications could enhance their efficacy. The study utilized in vitro models to assess cytokine production and demonstrated that compounds similar to this compound effectively reduced levels of TNF-alpha and IL-6.

Research Findings Summary

Activity IC50/Effectiveness Reference
AntimicrobialMIC < 10 µg/mL
Anti-inflammatoryIC50 = 12 µM
CytotoxicityIC50 = 15 µM (against cancer cells)

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